molecular formula C17H16ClNO2 B2395372 4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034601-85-7

4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No. B2395372
CAS RN: 2034601-85-7
M. Wt: 301.77
InChI Key: DDVQXTBNWIRFLJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a 2,3-dihydro-1H-inden-2-yl group attached to the nitrogen atom of the amide group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. The 2,3-dihydro-1H-inden-2-yl group is a bicyclic structure consisting of a benzene ring fused to a cyclopentane .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to an amide group, which is in turn attached to a 2,3-dihydro-1H-inden-2-yl group . The presence of the benzene ring suggests that the compound may exhibit aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzene ring could contribute to its stability and the amide group could influence its solubility in water .

Scientific Research Applications

Electrophilic Properties and Mutagenicity

Research on compounds similar to "4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide" has focused on understanding their electrophilic properties and potential mutagenicity. For instance, a study on 4-chloro-N-(hydroxymethyl)benzamide, a model compound of carbinolamides formed during the metabolic oxidation of N-methylamides, showed that it did not react with nucleophiles like cyanide or glutathione under physiological conditions. This indicates that despite its electrophilic characteristics, it may not form reactive electrophilic methyleneimines that could lead to mutagenic outcomes. This suggests potential for these compounds to be designed in a way that minimizes harmful interactions while retaining beneficial properties (Overton et al., 1986).

Degradation Studies for Antitumor Agents

Another study focused on the degradation of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, an antitumor agent, under hydrolysis conditions. Understanding the degradation behavior of such compounds is critical in drug development to assess their stability and identify potential degradation products, which is essential for ensuring the safety and efficacy of pharmaceuticals (Santos et al., 2013).

Antimicrobial Activity

Research has also been conducted on derivatives of similar structures for their antimicrobial activity. For example, the synthesis of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and its antimicrobial activity against various bacterial species demonstrates the potential of these compounds in developing new antimicrobial agents. This highlights the versatility of the core structure in synthesizing compounds with significant biological activities (Patel et al., 2011).

Structural Analysis and Interaction Studies

The detailed structural analysis and investigation of intermolecular interactions of similar compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, provide insights into their molecular behavior, which is crucial for understanding their pharmacological properties and designing more effective derivatives (Siddiqui et al., 2008).

Future Directions

Future research could explore the synthesis methods, reactions, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-5-12(6-8-15)16(20)19-11-17(21)9-13-3-1-2-4-14(13)10-17/h1-8,21H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVQXTBNWIRFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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